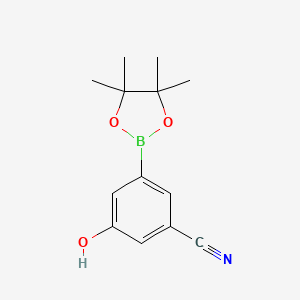

3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-3-hydroxybenzonitrile est un composé chimique ayant des applications significatives dans divers domaines de la science et de l’industrie. Ce composé se caractérise par la présence d’un groupe hydroxyle, d’une partie benzonitrile et d’un cycle dioxaborolane, qui contribuent à ses propriétés chimiques et à sa réactivité uniques.

Méthodes De Préparation

La synthèse du 5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-3-hydroxybenzonitrile implique généralement les étapes suivantes :

Matières premières : La synthèse commence avec des matières premières disponibles dans le commerce, telles que le 3-hydroxybenzonitrile et le 4,4,5,5-tétraméthyl-1,3,2-dioxaborolane.

Conditions de réaction : La réaction est généralement effectuée sous atmosphère inerte pour éviter l’oxydation. Un catalyseur au palladium est souvent utilisé pour faciliter la réaction de couplage entre l’hydroxybenzonitrile et le dioxaborolane.

Analyse Des Réactions Chimiques

Le 5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-3-hydroxybenzonitrile subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde correspondants dans des conditions appropriées.

Réduction : Le groupe nitrile peut être réduit en amine à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe hydroxyle est remplacé par d’autres groupes fonctionnels.

Réactions de couplage : Le cycle dioxaborolane permet des réactions de couplage Suzuki-Miyaura, permettant la formation de liaisons carbone-carbone avec divers halogénures d’aryle ou de vinyle.

Applications dans la recherche scientifique

Le 5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-3-hydroxybenzonitrile a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de construction dans la synthèse organique, en particulier dans la formation de molécules complexes par le biais de réactions de couplage.

Biologie : Le composé est utilisé dans le développement de sondes fluorescentes et de capteurs pour détecter des molécules biologiques.

Médecine : Il sert d’intermédiaire dans la synthèse de produits pharmaceutiques et de composés bioactifs.

Applications De Recherche Scientifique

3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound is utilized in the development of fluorescent probes and sensors for detecting biological molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Mécanisme D'action

Le mécanisme d’action du 5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-3-hydroxybenzonitrile implique sa capacité à participer à diverses réactions chimiques en raison de la présence de groupes fonctionnels réactifs. Le groupe hydroxyle peut former des liaisons hydrogène, le groupe nitrile peut agir comme un nucléophile et le cycle dioxaborolane peut subir des réactions de couplage. Ces propriétés rendent le composé polyvalent dans différents environnements chimiques .

Comparaison Avec Des Composés Similaires

Le 5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-3-hydroxybenzonitrile peut être comparé à des composés similaires tels que :

4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzaldéhyde : Ce composé possède un groupe aldéhyde au lieu d’un groupe nitrile, ce qui affecte sa réactivité et ses applications.

2-hydroxy-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzaldéhyde : Similaire au composé titre mais avec une position différente du groupe hydroxyle, ce qui entraîne des variations de comportement chimique.

4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)aniline : Contient un groupe amine, ce qui procure une réactivité différente par rapport au groupe nitrile du composé titre.

Propriétés

Formule moléculaire |

C13H16BNO3 |

|---|---|

Poids moléculaire |

245.08 g/mol |

Nom IUPAC |

3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

InChI |

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-15)6-11(16)7-10/h5-7,16H,1-4H3 |

Clé InChI |

QAUOMWWGBVRQMR-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B11755820.png)

![1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11755866.png)

![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde](/img/structure/B11755888.png)

![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)